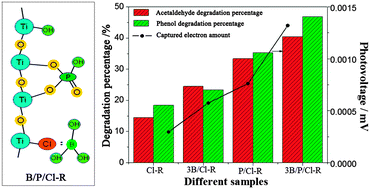Enhanced photocatalytic activity of Cl-residual rutile TiO2 nanorods after targeted co-modification with phosphoric and boric acids†
Physical Chemistry Chemical Physics Pub Date: 2015-05-14 DOI: 10.1039/C5CP02084K
Abstract
The promotion of O2 adsorption on semiconductor surfaces for effectively capturing photogenerated electrons in the photocatalytic degradation of pollutants is highly desired. In this study, the targeted co-modification of residual chlorine rutile TiO2 nanorods with phosphoric and boric acids has been accomplished for the first time by simple wet chemical processes. The key to targeted co-modification is to connect –P–OH and –B–OH to the Cl-residual TiO2 surfaces by –Ti–OH and –Ti–Cl, respectively, consequently forming –Ti–O–P–OH and –Ti–Cl:B–OH ends. By means of the atmosphere-controlled surface photovoltage spectroscopy, the degrees for capturing photogenerated electrons by the adsorbed O2 as receptors on the resulting TiO2 nanorods are quantitatively analyzed. It is confirmed that the targeted co-modification could greatly promote the capture of the photogenerated electrons compared to the phosphate and borate modification alone. This is attributed to increased amounts of adsorbed O2 based on electrochemical O2 reduction and O2 temperature-programmed desorption measurements, further leading to the enhanced separation of photogenerated charges, characterized by an increase in the amount of produced hydroxyl radicals. This is responsible for the obviously enhanced photocatalytic activity of TiO2 nanorods towards the degradation of colorless gas-phase acetaldehyde and liquid-phase phenol. This work would provide us a feasible route for the co-modification with inorganic acids to synthesize efficient nanosized TiO2-based photocatalysts.

Recommended Literature
- [1] Bio-inspired perylene diimide coated super paramagnetic nanoparticles for the effective and efficient removal of lead(ii) from aqueous medium†
- [2] Selective determination of mefenamic acid in the presence of 1000-fold excess paracetamol and caffeine using a multiwalled carbon nanotube–polymer composite electrode†
- [3] Cyclic voltammetry of biofilms of wild type and mutant Geobacter sulfurreducens on fuel cell anodes indicates possible roles of OmcB, OmcZ, type IV pili, and protons in extracellular electron transfer†
- [4] Efficient energy transfer and luminescence properties of Ca3Y(GaO)3(BO3)4:Tb3+,Eu3+ as a green-to-red colour tunable phosphor under near-UV excitation†
- [5] Boosting oxygen evolution of layered double hydroxide through electronic coupling with ultralow noble metal doping†
- [6] The intermolecular potential in NO–N2 and (NO–N2)+ systems: implications for the neutralization of ionic molecular aggregates
- [7] To our readers
- [8] Improved experimental method for electroless deposition of iridium using a platinum sublayer to form a catalyst coated membrane
- [9] Cumulative author index
- [10] Humphry Davy Lecture. Halides magnetic, halides superconducting

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 15719-55-8
-
CAS no.: 80734-02-7









